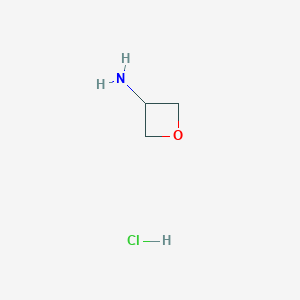

Oxetan-3-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNYUQSBJCCWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630133 | |

| Record name | Oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491588-41-1 | |

| Record name | Oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 491588-41-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Oxetan-3-amine Hydrochloride

Abstract

Oxetan-3-amine hydrochloride has emerged as a critical building block in modern medicinal chemistry. Its unique three-dimensional structure, conferred by the strained four-membered oxetane ring, offers a compelling alternative to more traditional chemical moieties, enabling chemists to overcome challenges in solubility, metabolic stability, and lipophilicity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both foundational data and the experimental context necessary for its effective application in drug discovery and development. We delve into the causality behind standard analytical procedures and present actionable protocols for in-house characterization, ensuring researchers can confidently integrate this versatile scaffold into their discovery programs.

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in pharmaceutical research. When incorporated into small molecules, it often imparts favorable properties, acting as a "magic methyl" equivalent but with a polar twist. Oxetan-3-amine, in its stable and water-soluble hydrochloride salt form, serves as a versatile precursor for introducing this valuable scaffold.[1] Its primary amine handle allows for a wide array of subsequent chemical transformations, including amide bond formation, reductive amination, and participation in various coupling reactions.[1]

Understanding the fundamental physicochemical properties of this reagent is paramount for its successful use. Properties such as solubility, pKa, and stability directly influence reaction conditions, purification strategies, formulation for biological screening, and ultimately, the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).[1][2] This document serves as a technical resource for scientists, providing both the critical data and the methodological rationale for its determination.

Core Molecular and Physical Properties

A precise understanding of the foundational properties of a chemical entity is the bedrock of its application. These identifiers and physical constants are essential for everything from calculating molar equivalents in a reaction to predicting its behavior in different physical states.

Below is a summary of the key properties for this compound.

| Property | Value | Source(s) |

| CAS Number | 491588-41-1 | [3][4][5] |

| Molecular Formula | C₃H₈ClNO | [1][3][4] |

| Molecular Weight | 109.56 g/mol | [3][4] |

| Appearance | Solid | [6][7] |

| Purity | Typically ≥95-97% | [4][6][8] |

| Boiling Point | 149.3°C at 760 mmHg (Predicted for free base) | [5] |

| Flash Point | 44.1°C (Predicted for free base) | [5] |

| Storage | Store at 2-8°C under an inert atmosphere. | [6] |

Discussion of Properties:

-

Molecular Weight: At 109.56 g/mol , this is a small, fragment-like molecule, ideal for inclusion in drug discovery programs that adhere to the "Rule of Five" or "Rule of Three" principles for lead generation.

-

Form: As a hydrochloride salt, the compound is a solid at room temperature, which simplifies weighing and handling compared to its volatile free-base form.[6][7]

-

Storage: The recommended storage condition of refrigeration under an inert atmosphere suggests a degree of hygroscopicity or sensitivity to atmospheric moisture and CO₂, which is common for amine salts.[6] Proper storage is critical to maintain the integrity and reactivity of the reagent.

Solubility Profile: The Key to Application

Solubility is arguably one of the most critical parameters for a building block in drug discovery. It dictates the choice of solvents for chemical reactions, purification, and, most importantly, for the preparation of stock solutions for biological assays. As a hydrochloride salt, this compound is expected to have good aqueous solubility compared to its free base.[1]

Expected Solubility:

-

Water: High. The hydrochloride salt form significantly enhances solubility in aqueous media.[1]

-

Methanol/Ethanol: Good. Polar protic solvents are generally effective for dissolving amine salts.

-

DMSO: Good. A common solvent for preparing high-concentration stock solutions for high-throughput screening (HTS).

-

Aprotic Solvents (e.g., DCM, THF): Low to negligible. The ionic nature of the salt makes it poorly soluble in non-polar organic solvents. Neutralization to the free base is typically required for reactions in these solvent systems.

The determination of aqueous solubility is not merely a qualitative assessment; it is a quantitative measurement crucial for pre-formulation and biopharmaceutical studies.[2][9][10] The gold-standard method for this is the shake-flask equilibrium solubility test .[2][11]

Protocol 3.1: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a robust technique to determine the thermodynamic equilibrium solubility of a compound.[2][12]

Causality and Rationale: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This thermodynamic equilibrium provides the most accurate and reproducible measure of a compound's solubility under defined conditions (e.g., pH, temperature), which is critical for predicting its behavior in biological systems.[2][10]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.[11][12] The excess solid is crucial to ensure saturation is achieved and maintained.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C) for a prolonged period, typically 24 to 72 hours.[2][10][11] This extended incubation ensures the system reaches true thermodynamic equilibrium.[2][12]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially inflating the measured concentration. Centrifugation followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF), is required.[12]

-

Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[12]

-

Validation: The protocol is self-validating. The presence of residual solid in the vial after equilibration confirms that saturation was achieved. Running the experiment in triplicate ensures the precision and reproducibility of the result.[12]

Ionization State and Lipophilicity (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine hydrochloride, the relevant pKa is that of its conjugate acid (R-NH₃⁺). This value dictates the proportion of the molecule that is ionized (charged) versus neutral at any given pH. This ratio is fundamental to a drug's absorption, distribution, and target engagement, as the neutral form is generally more membrane-permeable, while the ionized form often has better aqueous solubility.

The pKa of the primary amine in Oxetan-3-amine is a critical determinant of its behavior at physiological pH (~7.4).

Protocol 4.1: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable compounds like amine hydrochlorides.

Causality and Rationale: This method relies on monitoring the change in pH of a solution as a titrant (a strong base, like NaOH) is added incrementally. The point at which exactly half of the amine has been neutralized corresponds to the pKa of the conjugate acid (pH = pKa). The resulting titration curve provides a direct, empirical measurement of this fundamental constant.

Methodology:

-

Preparation: Accurately weigh and dissolve a sample of this compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).[13]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the pH and a precision burette to add a standardized solution of NaOH (e.g., 0.1 M).

-

Titration: Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the midpoint of the steep rise in the titration curve). Alternatively, the pKa can be calculated with higher precision from the first derivative of the titration curve, where the equivalence point is the peak.[13]

Stability and Handling

The stability of a chemical reagent is crucial for ensuring reproducible experimental outcomes. For this compound, key considerations include its melting point (thermal stability) and its behavior under standard laboratory conditions.

Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will depress the melting point and broaden the range.[14]

Protocol 5.1: Melting Point Determination by Capillary Method

This is the most common and pharmacopeia-accepted method for determining the melting point of a powdered solid.[15][16][17]

Causality and Rationale: The method involves heating a small, packed sample of the solid in a capillary tube at a controlled rate.[14] The temperatures at which melting begins (collapse point) and is complete (clear point) are recorded.[17] A slow heating rate (~1-2 °C/min) near the expected melting point is critical to allow for thermal equilibrium between the heating block, the thermometer, and the sample, ensuring an accurate reading.[15]

Methodology:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, dry it in a vacuum desiccator.[17]

-

Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder into a tight column of 2.5-3.5 mm at the bottom.[16][17]

-

Heating: Place the capillary in a melting point apparatus. Heat rapidly to a temperature about 5-10°C below the expected melting point.[17]

-

Measurement: Decrease the heating rate to 1-2°C per minute.[15] Record the temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts. This is the melting point range.

-

Validation: For high accuracy, the apparatus should be calibrated using certified melting point standards.[15][17] A consistent, narrow melting range across two or more determinations confirms the result.

Conclusion

This compound is more than just a building block; it is a strategic tool for modulating the physicochemical properties of drug candidates. Its high aqueous solubility, conferred by the hydrochloride salt form, simplifies handling and formulation for biological screening. The primary amine's pKa ensures it is predominantly protonated at physiological pH, a key factor influencing its interaction in biological systems. By understanding and accurately characterizing these core properties through the standardized protocols detailed in this guide, researchers can unlock the full potential of this unique scaffold, accelerating the design and development of next-generation therapeutics.

References

-

AxisPharm. Equilibrium Solubility Assays Protocol. Available from: [Link] [Accessed January 5, 2026].

-

ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link] [Accessed January 5, 2026].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23062080, this compound. Available from: [Link] [Accessed January 5, 2026].

-

Fujita, T., et al. (2021). Summary of solubility measurement protocols of each company before harmonization. ResearchGate. Available from: [Link] [Accessed January 5, 2026].

-

SciELO. Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Available from: [Link] [Accessed January 5, 2026].

-

University of Calgary. Melting point determination. Available from: [Link] [Accessed January 5, 2026].

-

SSERC. Melting point determination. Available from: [Link] [Accessed January 5, 2026].

-

Japanese Pharmacopoeia. Melting Point Determination / General Tests. Available from: [Link] [Accessed January 5, 2026].

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link] [Accessed January 5, 2026].

-

Rayer, A. et al. Detailed procedure for calculating pKa. Available from: [Link] [Accessed January 5, 2026].

Sources

- 1. CAS 491588-41-1: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C3H8ClNO | CID 23062080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 491588-41-1 [chemnet.com]

- 6. This compound | 491588-41-1 [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 10. scielo.br [scielo.br]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. thinksrs.com [thinksrs.com]

An In-Depth Technical Guide to Oxetan-3-amine Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxetan-3-amine hydrochloride (CAS Number: 491588-41-1) has emerged from the realm of niche chemical curiosities to become a strategic and highly valued building block in contemporary medicinal chemistry. Its compact, polar, and three-dimensional structure offers a powerful tool to overcome common challenges in drug development, such as poor metabolic stability, low aqueous solubility, and undesirable off-target effects. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and, most critically, the strategic rationale and practical application of this unique scaffold in the design of next-generation therapeutics. By delving into the mechanistic underpinnings of its utility and providing actionable experimental protocols, this document serves as a technical resource for scientists aiming to leverage the "oxetane advantage" in their research and development programs.

Core Molecular Identity and Physicochemical Landscape

This compound is the salt form of a saturated four-membered cyclic ether bearing a primary amine at the 3-position. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base, making it more amenable for use in biological assays and synthetic protocols.[1]

Chemical Structure and Identifiers

The fundamental structure is defined by the strained oxetane ring, which imparts unique stereoelectronic properties.

-

IUPAC Name: oxetan-3-amine;hydrochloride[2]

-

CAS Number: 491588-41-1[1]

-

Molecular Formula: C₃H₈ClNO[1]

-

Molecular Weight: 109.56 g/mol [3]

-

SMILES: C1C(CO1)N.Cl[1]

-

InChI Key: ZGNYUQSBJCCWGF-UHFFFAOYSA-N[2]

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties is critical for handling, characterization, and reaction monitoring.

Table 1: Physicochemical and Safety Data Summary

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Purity | Typically ≥95-97% | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | |

| Calculated logP | -0.2343 | |

| GHS Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |

Spectroscopic Characterization: While specific spectra are dependent on the solvent and instrument, typical NMR chemical shifts provide a reliable fingerprint for structural confirmation.

-

¹H NMR (DMSO-d₆):

-

~8.5-8.8 ppm (broad s, 3H): Protons of the ammonium group (-NH₃⁺).

-

~4.6-4.8 ppm (m, 2H): Methylene protons adjacent to the ring oxygen (-O-CH₂-).

-

~4.4-4.6 ppm (m, 2H): Methylene protons adjacent to the ring oxygen (-O-CH₂-).

-

~4.0-4.2 ppm (m, 1H): Methine proton attached to the nitrogen (-CH-NH₃⁺).

-

Note: The methylene protons often appear as complex multiplets due to the puckered nature of the ring and coupling to each other and the methine proton.

-

-

¹³C NMR (DMSO-d₆):

-

~75-77 ppm: Methylene carbons adjacent to the ring oxygen (-O-CH₂-).

-

~35-37 ppm: Methine carbon attached to the nitrogen (-CH-NH₃⁺).

-

The Strategic Imperative: Why Use Oxetanes in Drug Design?

The decision to incorporate an oxetane ring is a deliberate strategic choice aimed at solving specific, often intractable, problems in lead optimization. The inherent ring strain (approx. 106 kJ/mol) and the presence of an oxygen atom create a unique combination of stability and functionality.[4]

The Bioisostere Concept in Action

Oxetanes have proven to be highly effective bioisosteres for common, yet often problematic, functional groups.[5][6]

-

Replacement for gem-Dimethyl Groups: A gem-dimethyl group is often used to block a site of metabolic oxidation. However, this significantly increases lipophilicity (logP), potentially leading to poor solubility and off-target toxicity. An oxetane ring occupies a similar volume but is substantially more polar, allowing it to confer metabolic stability without the lipophilicity penalty.[5][6][7]

-

Replacement for Carbonyl Groups: The oxetane oxygen can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group.[8] Crucially, the oxetane ring is metabolically more robust and not susceptible to the reductions or other transformations that carbonyls often undergo.[5]

Diagram 2: Oxetane as a Bioisosteric Replacement

Strategic replacement of common groups with an oxetane ring.

Quantifiable Improvements in Drug-like Properties

The theoretical benefits of oxetane incorporation are borne out by empirical data. By acting as a "polar synthetic handle," the oxetane moiety systematically improves key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Enhanced Metabolic Stability: The oxetane ring itself is generally resistant to CYP450-mediated metabolism. By replacing a metabolically labile group, it can dramatically reduce a compound's intrinsic clearance (CLint).[9]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

| Parent Compound (Motif) | CLint (µL/min/mg) | Oxetane Analogue | CLint (µL/min/mg) | Improvement Factor |

| Compound A (gem-Dimethyl) | 150 | Oxetane-A | 25 | 6.0x |

| Compound B (Carbonyl) | 210 | Oxetane-B | 35 | 6.0x |

| Compound C (Morpholine) | 85 | Spiro-oxetane-C | <10 | >8.5x |

| Data adapted from representative studies demonstrating reduced intrinsic clearance (CLint), indicating higher metabolic stability. Source: |

-

Increased Aqueous Solubility: The polarity of the ether oxygen significantly enhances aqueous solubility. Replacing a gem-dimethyl group with an oxetane can increase solubility by factors ranging from 4 to over 4000, depending on the parent scaffold.[6]

-

Modulation of Amine Basicity (pKa): The electron-withdrawing inductive effect of the oxetane oxygen lowers the pKa of a proximal amine. An amine at the 3-position has its basicity reduced significantly. This is a critical tool for medicinal chemists to fine-tune the ionization state of a molecule at physiological pH, which can mitigate hERG channel liability and improve cell permeability.[10][11][12]

Case Studies in Clinical Development

The strategic value of oxetanes is validated by their inclusion in numerous compounds that have advanced to clinical trials.

-

Fenebrutinib (BTK Inhibitor): This drug candidate for autoimmune diseases incorporates an oxetane-substituted piperidine. The oxetane was introduced to reduce the basicity of the piperidine nitrogen, a common strategy to avoid off-target liabilities.[5]

-

Ziresovir (RSV Inhibitor): An oxetane moiety was incorporated to improve the overall physicochemical profile of this antiviral agent.[5]

-

Lanraplenib (SYK Inhibitor): In this molecule, a piperazine-oxetane serves as a more metabolically stable isostere for a morpholine group, improving its pharmacokinetic profile.[5]

-

Danuglipron (GLP-1R Agonist): The oxetane was introduced late in the optimization process as a small, polar group that increased potency without negatively impacting lipophilicity or other key properties.[5]

Synthesis and Reactivity: A Practical Guide

This compound is a readily available building block, but understanding its synthesis provides deeper insight into its chemistry and potential for analogue generation. The most common and scalable syntheses start from precursors like 3-hydroxyoxetane or oxetan-3-one.[13]

Reference Synthesis of 3-Aminooxetane

A reliable route to the free base involves a three-step sequence from commercially available 3-hydroxyoxetane.

Diagram 3: Synthetic Pathway to 3-Aminooxetane

A common synthetic route from 3-hydroxyoxetane.

Experimental Protocol: Synthesis of 3-Aminooxetane

-

Step 1: Tosylation. Dissolve 3-hydroxyoxetane (1.0 eq) in pyridine at 0°C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C. Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir overnight. Quench with water and extract with ethyl acetate. The organic layers are washed with 1M HCl, saturated NaHCO₃, and brine, then dried and concentrated to yield oxetan-3-yl tosylate.

-

Step 2: Azidation. Dissolve the tosylate intermediate (1.0 eq) in dimethylformamide (DMF). Add sodium azide (1.5 eq) and heat the mixture to 80-90°C for 4-6 hours. After cooling, dilute with water and extract with diethyl ether. The combined organic layers are washed with water and brine, dried, and carefully concentrated in vacuo to yield 3-azidooxetane. Caution: Organic azides are potentially explosive.

-

Step 3: Reduction. Dissolve the 3-azidooxetane (1.0 eq) in methanol or ethanol. Add 10% Palladium on carbon (5-10 mol%). The flask is evacuated and backfilled with hydrogen gas (H₂ balloon or Parr shaker). Stir vigorously at room temperature until TLC or LCMS indicates complete consumption of the starting material. Filter the reaction through Celite®, washing with methanol. Concentrate the filtrate to yield 3-aminooxetane.

Conversion to the Hydrochloride Salt

For stability and handling, the free base is typically converted to the hydrochloride salt. This must be done under anhydrous conditions to prevent the formation of hydrates and ensure precipitation.

Experimental Protocol: Hydrochloride Salt Formation

-

Preparation: Dissolve the crude 3-aminooxetane free base (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

HCl Addition: Generate anhydrous HCl gas by the dropwise addition of concentrated sulfuric acid to sodium chloride, and bubble the resulting gas through the amine solution.[14] Alternatively, use a commercially available solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) and add it dropwise (1.0-1.1 eq) to the stirred amine solution at 0°C.

-

Isolation: The hydrochloride salt will typically precipitate as a white solid. Stir the resulting slurry for 30 minutes at 0°C. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum.[15]

Key Reactions: N-Acylation for Amide Bond Formation

The primary amine of oxetan-3-amine is a versatile nucleophile, most commonly used in amide bond formation to link the oxetane moiety to a carboxylic acid-containing scaffold.

Experimental Protocol: General N-Acylation

-

Setup: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) and the desired carboxylic acid (1.05 eq) in anhydrous dichloromethane (DCM).

-

Amine Base: Add a tertiary amine base such as triethylamine (TEA, 2.2 eq) or N,N-diisopropylethylamine (DIPEA, 2.2 eq) to neutralize the hydrochloride and activate the carboxylic acid.

-

Coupling Agent: Add a peptide coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

-

Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LCMS.

-

Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated oxetane derivative.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a powerful design element in the medicinal chemist's toolbox. Its proven ability to confer superior physicochemical and pharmacokinetic properties makes it an invaluable asset for overcoming common hurdles in drug discovery.[11] The rationale for its use is grounded in the well-documented principles of bioisosterism and metabolic stabilization. As synthetic methodologies continue to evolve, providing even greater access to diverse oxetane scaffolds, the application of this unique building block is set to expand, paving the way for the development of safer, more effective, and more "drug-like" therapeutic agents. The continued exploration of oxetanes, particularly in their role as scaffolding and direct binding elements, presents an exciting frontier in modern drug design.[11][12]

References

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

de la Fuente, M. C., & Shaughnessy, K. H. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431–12457. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

-

Application of Bioisosteres in Drug Design. SlideShare. (2012). [Link]

-

Pioneering studies from Carreira and co-workers... Journal of Medicinal Chemistry. (2023). [Link]

-

Bull, J. A., & Davis, O. A. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(1), 133-139. [Link]

-

Meanwell, N. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. (2023). [Link]

-

Meanwell, N. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

-

Stepan, A. F., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-145. [Link]

-

This compound. PubChem. [Link]

-

Zhang, G., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 49(36), 6402-6405. [Link]

- Synthesis of 3-hydroxyoxetane.

-

Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board. (2008). [Link]

-

SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

- method for salt preparation.

Sources

- 1. CAS 491588-41-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C3H8ClNO | CID 23062080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. drughunter.com [drughunter.com]

- 11. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Physicochemical Properties of Oxetan-3-amine Hydrochloride for Drug Development Professionals

Introduction: The Rising Prominence of Oxetane Scaffolds in Medicinal Chemistry

Oxetan-3-amine hydrochloride is a versatile building block that has garnered significant interest within the pharmaceutical industry. Its rigid, three-dimensional structure and desirable physicochemical properties make it an attractive scaffold for the design of novel therapeutics. The incorporation of the oxetane motif can lead to improvements in key drug-like properties, including metabolic stability and aqueous solubility, when compared to more traditional carbocyclic or heterocyclic rings. As a hydrochloride salt, Oxetan-3-amine is engineered for enhanced stability and solubility, critical parameters in early-stage drug discovery and development. This guide provides a comprehensive overview of the solubility and pKa of this compound, offering both theoretical insights and practical methodologies for their determination.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount for its successful application in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₃H₈ClNO | |

| Molecular Weight | 109.56 g/mol | |

| Physical Form | Solid | |

| CAS Number | 491588-41-1 |

Solubility Profile: A Key Determinant of Drug Action

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile. As a hydrochloride salt, Oxetan-3-amine is anticipated to exhibit significantly greater aqueous solubility compared to its free base form.[1] The presence of the polar oxetane ring further contributes to this favorable solubility profile.

While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, a general understanding of its expected solubility can be inferred.

| Solvent | Expected Solubility | Rationale |

| Water | High | As a hydrochloride salt of a small amine, it is expected to be readily soluble in aqueous media. The polar oxetane moiety also enhances hydrophilicity. |

| Methanol | Soluble | The polarity of methanol makes it a good solvent for many amine salts. |

| Ethanol | Soluble to Moderately Soluble | Similar to methanol, ethanol should be a suitable solvent, though solubility might be slightly lower due to its decreased polarity. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, including amine hydrochlorides.[2] |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a non-polar organic solvent, DCM is generally a poor solvent for ionic salts like hydrochlorides. |

| Acetonitrile | Moderately Soluble | Acetonitrile's polarity allows it to dissolve some amine salts, but to a lesser extent than more protic solvents like water or methanol. |

Given the critical nature of solubility data, experimental determination is strongly recommended for any research or development program. The shake-flask method is the gold-standard technique for determining thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the standardized procedure for determining the thermodynamic solubility of this compound.

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol) in a sealed, screw-cap vial. The excess solid should be clearly visible.

-

The rationale for using an excess is to ensure that the solution becomes saturated, which is the point of equilibrium between the dissolved and undissolved solute.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24-hour incubation is common, but the exact time should be determined by preliminary experiments to ensure that the concentration of the dissolved compound does not change with further incubation time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a syringe filter (e.g., 0.22 µm PVDF). The choice of filter material should be validated to ensure no significant binding of the analyte.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the supernatant from the saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of the dissolved compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Diagram of the Shake-Flask Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

pKa: Understanding the Ionization State

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine like Oxetan-3-amine, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid (the protonated amine). The pKa value is crucial as it determines the charge state of the molecule at a given pH, which in turn influences its solubility, permeability, and target binding.

The presence of the electronegative oxygen atom in the oxetane ring is expected to have an inductive electron-withdrawing effect, which will decrease the basicity of the amine group compared to a similar acyclic or carbocyclic amine. This means the pKa of the conjugate acid of Oxetan-3-amine will be lower than that of, for example, cyclobutylamine. While a precise experimental pKa value for this compound is not readily found in the literature, computational methods can provide a reliable estimate. However, for definitive data, experimental determination is essential.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a standardized solution of a strong base (or acid), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is limited. The use of a co-solvent will yield an apparent pKa (pKa') which may differ from the aqueous pKa.

-

The concentration of the analyte solution should be optimized for the sensitivity of the pH electrode and the titration equipment.

-

-

Titration Setup:

-

Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa.

-

Place the analyte solution in a thermostatted beaker with a magnetic stirrer to ensure homogeneity.

-

Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point, which is the point at which the moles of added base equal the initial moles of the protonated amine.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to obtain a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the protonated amine has been neutralized).

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

Diagram of the Potentiometric Titration Workflow:

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Oxetan-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The Structure of Oxetan-3-amine Hydrochloride

This compound consists of a four-membered heterocyclic ether ring (oxetane) with an amino group at the 3-position. The amine is protonated to form a hydrochloride salt, which enhances its solubility in polar solvents.

Part 1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the protons on the oxetane ring and the ammonium group. The strained nature of the four-membered ring and the presence of the electronegative oxygen and nitrogen atoms significantly influence the chemical shifts.

Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H2, H4 (CH₂) | 4.5 - 4.8 | Triplet | 4H | ~ 6-7 |

| H3 (CH) | 3.8 - 4.2 | Quintet | 1H | ~ 6-7 |

| NH₃⁺ | 8.0 - 9.0 | Broad Singlet | 3H | - |

Rationale for Predicted ¹H NMR Data

-

H2 and H4 Protons: The methylene protons on the oxetane ring (at positions 2 and 4) are adjacent to the highly electronegative oxygen atom. This deshielding effect is expected to shift their resonance significantly downfield. In the parent oxetane molecule, these protons appear around 4.65 ppm.[2] The presence of the electron-withdrawing ammonium group at the 3-position is likely to cause a further slight downfield shift. These four protons are chemically equivalent and are expected to appear as a single signal. They are coupled to the methine proton at the 3-position (H3), which has two adjacent protons on each of the neighboring carbons. Therefore, the signal for the H2 and H4 protons is predicted to be a triplet due to coupling with the two H3 protons on the adjacent carbon.

-

H3 Proton: The methine proton at the 3-position is directly attached to the carbon bearing the ammonium group. The electronegativity of the nitrogen atom will cause a downfield shift. This proton is coupled to the four methylene protons at positions 2 and 4. According to the n+1 rule, its signal should be split into a quintet.

-

NH₃⁺ Protons: The protons of the ammonium group are expected to be significantly deshielded and will appear as a broad singlet in the downfield region of the spectrum. The broadness of the signal is due to rapid chemical exchange with any residual water in the solvent and quadrupole broadening from the nitrogen atom. The exact chemical shift can be highly dependent on the solvent, concentration, and temperature.

Part 2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the ring strain, the oxygen atom, and the protonated amine group.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2, C4 | 68 - 72 |

| C3 | 35 - 40 |

Rationale for Predicted ¹³C NMR Data

-

C2 and C4 Carbons: These two equivalent carbon atoms are directly bonded to the electronegative oxygen atom, which will cause a significant downfield shift into the typical range for carbons in ethers. In the parent oxetane, the corresponding carbons appear at approximately 72.5 ppm.

-

C3 Carbon: This carbon is attached to the nitrogen atom of the ammonium group. Protonation of an amine group generally leads to an upfield shift (shielding) of the α-carbon compared to the free amine. This is because the inductive electron-withdrawing effect of the nitrogen is slightly reduced upon protonation. Therefore, the C3 carbon is expected to appear at a relatively upfield position compared to other carbons in the molecule.

Part 3: Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol should be followed.

I. Sample Preparation

-

Solvent Selection: Due to the hydrochloride salt form, this compound is expected to have good solubility in polar, protic deuterated solvents. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices.[3] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which has the advantage of often showing exchangeable protons like those on the ammonium group more clearly.[3]

-

Concentration:

-

For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Procedure:

-

Accurately weigh the sample into a clean, dry vial.

-

Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

The final volume in the NMR tube should be approximately 0.6 mL.

-

II. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

-

Spectral Width: A spectral width of 12-16 ppm is generally adequate.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CD₃OD at 3.31 ppm).

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low sensitivity of the ¹³C nucleus.

-

Relaxation Delay: A delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei.

-

Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CD₃OD at 49.0 ppm).

-

Part 4: Visualization of Molecular Structure and NMR Relationships

The following diagrams illustrate the structure of this compound and the key relationships between its atoms for NMR analysis.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H NMR spin-spin coupling relationships.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify and characterize this important building block in their synthetic and medicinal chemistry endeavors. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data. While predicted data is a powerful tool, experimental verification remains the gold standard for structural elucidation.

References

- Wuitschik, G. et al. Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 2010, 49(26), 4516-4527.

-

PubChem. This compound. [Link]

-

ResearchGate. 1H NMR spectra (CDCl3) of oxetane and POx. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

UCL Chemistry. Sample Preparation for NMR. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

-

TCI (Shanghai) Development Co., Ltd. Deuterated Compounds for NMR. [Link]

Sources

The Oxetane Motif: A Modern Bioisostere for Optimizing Drug-Like Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic profiles is a cornerstone of successful drug discovery. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical or metabolic properties, is a powerful tool in this endeavor. Among the array of bioisosteres available to the medicinal chemist, the oxetane ring has emerged as a uniquely versatile and impactful motif. This guide provides a comprehensive overview of the role of the oxetane moiety as a bioisostere, detailing its profound effects on drug-like properties and providing practical insights for its application in drug design.

The Rationale for Oxetane Bioisosterism: A Unique Constellation of Properties

The oxetane ring, a four-membered cyclic ether, is a compact, polar, and three-dimensional scaffold that can impart significant advantages when incorporated into a drug candidate.[1] Its utility as a bioisostere stems from its ability to mimic the steric bulk of commonly used groups while introducing favorable electronic and conformational changes. The strained nature of the four-membered ring, with a strain energy of approximately 106 kJ/mol, results in a nearly planar structure, which can influence the overall conformation of a molecule.[2][3]

The pioneering work of Carreira and colleagues brought the potential of oxetanes as bioisosteres to the forefront of medicinal chemistry.[4][5] Their studies demonstrated that the oxetane motif could serve as a polar surrogate for the gem-dimethyl group and as a metabolically stable replacement for the carbonyl group, initiating a surge of interest in its application.[4][5]

The key attributes that make the oxetane a powerful bioisostere include:

-

Low Molecular Weight and High Polarity: The oxetane ring is a small, polar motif that can enhance aqueous solubility and reduce lipophilicity without significantly increasing the molecular weight of a compound.[4][5]

-

Three-Dimensionality: The sp³-rich nature of the oxetane ring introduces three-dimensionality, which can lead to improved target engagement and access to unexplored chemical space.[5]

-

Metabolic Stability: The oxetane ring is generally robust to metabolic degradation, offering a strategy to block metabolically labile sites within a molecule.[6][7]

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines, a valuable tactic for mitigating off-target effects such as hERG channel inhibition.[7]

dot graph "Bioisosteric_Replacements" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes for common functional groups gem_dimethyl [label="gem-Dimethyl Group\n(-C(CH₃)₂-)", fillcolor="#F1F3F4"]; carbonyl [label="Carbonyl Group\n(-C=O-)", fillcolor="#F1F3F4"]; morpholine [label="Morpholine", fillcolor="#F1F3F4"];

// Central Oxetane Node oxetane [label="Oxetane Motif", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges connecting to Oxetane gem_dimethyl -> oxetane [label=" Improves:\n- Solubility\n- Metabolic Stability\n- Reduces Lipophilicity", len=2.5]; carbonyl -> oxetane [label=" Improves:\n- Metabolic Stability\n- 3D-dimensionality", len=2.5]; morpholine -> oxetane [label=" Offers:\n- Alternative Vector\n- Modulated Basicity", len=2.5]; } "Bioisosteric replacements enabled by the oxetane motif."

Modulation of Physicochemical Properties: A Quantitative Perspective

The incorporation of an oxetane ring can have a dramatic and often predictable impact on the physicochemical properties of a molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility: One of the most significant advantages of using the oxetane motif is its ability to enhance aqueous solubility. Replacing a lipophilic gem-dimethyl group with a more polar oxetane can increase solubility by a factor of 4 to over 4000, depending on the molecular context.[7][8] This is a crucial benefit for improving the oral bioavailability of drug candidates.[7]

Lipophilicity (LogD): Oxetane-containing compounds are typically less lipophilic than their gem-dimethyl counterparts.[7] This reduction in LogD can be advantageous for minimizing off-target toxicity and improving overall drug-like properties.[7] For instance, in a series of matched pairs, the introduction of an oxetane lowered the logD by approximately 0.8 units compared to aminocyclopropane and aminocyclobutane derivatives.[9]

Metabolic Stability: The oxetane ring can be used to block sites of metabolic oxidation.[7] In many instances, compounds bearing an oxetane motif exhibit lower intrinsic clearance rates in human liver microsomes compared to their gem-dimethyl or carbonyl analogs.[10] Interestingly, the incorporation of an oxetane can also redirect metabolism away from cytochrome P450 (CYP450) pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), which can mitigate the risk of drug-drug interactions.[11]

Basicity (pKa) Modulation: The potent electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the basicity of neighboring amines.[7] Placing an oxetane alpha to an amine can reduce its pKa by as much as 2.7 units.[7] This provides a powerful strategy to address issues associated with high basicity, such as poor cell permeability and hERG channel inhibition.[7]

| Property | Impact of Oxetane Incorporation (vs. gem-dimethyl) | Impact of Oxetane Incorporation (vs. Carbonyl) |

| Aqueous Solubility | Significantly Increased (4x to >4000x)[7][8] | Generally comparable or slightly decreased[9] |

| Lipophilicity (LogD) | Decreased[7] | Generally comparable or slightly increased[12] |

| Metabolic Stability | Generally Increased[10] | Significantly Increased[9][10] |

| Basicity (pKa) of adjacent amine | Decreased[7] | Decreased[13] |

The Oxetane as a Versatile Bioisostere: Beyond a Simple Replacement

The application of the oxetane motif extends beyond a simple surrogate for gem-dimethyl and carbonyl groups. Its unique properties have led to its exploration as a bioisostere for other functionalities and in diverse chemical scaffolds.

gem-Dimethyl Group Bioisostere: The replacement of a gem-dimethyl group with an oxetane is a well-established strategy to enhance polarity and metabolic stability while maintaining a similar steric profile.[1][5] This is particularly useful for blocking metabolically labile methylene groups without the associated increase in lipophilicity that comes with gem-dimethyl substitution.[14]

*Carbonyl Group Bioisostere: The oxetane ring can mimic the dipole moment and hydrogen-bonding capacity of a carbonyl group, while offering greater resistance to metabolic degradation.[1] 3,3-disubstituted oxetanes are particularly effective in this role as they do not introduce a new stereocenter.[4]

*Morpholine Bioisostere: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have shown promise as bioisosteres for the commonly used morpholine fragment.[8] These spirocycles can offer improved solubilizing ability compared to morpholine.[8] In the development of the SYK inhibitor lanraplenib, a piperazine-oxetane was used as a more metabolically stable isostere of morpholine.[5]

*Peptide Bond Isostere: The incorporation of a 3-amino oxetane to replace a backbone carbonyl in peptides has been explored as a strategy to improve their therapeutic potential.[15] While this modification can disrupt α-helical structures, it can induce turns in linear peptides, which may be beneficial for macrocyclization efficiency.[15][16]

dot graph "Oxetane_as_a_Versatile_Bioisostere" { graph [layout=twopi, overlap=false, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Central node oxetane [label="Oxetane Motif", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2];

// Bioisosteric replacements gem_dimethyl [label="gem-Dimethyl", fillcolor="#F1F3F4"]; carbonyl [label="Carbonyl", fillcolor="#F1F3F4"]; morpholine [label="Morpholine", fillcolor="#F1F3F4"]; peptide_bond [label="Peptide Bond", fillcolor="#F1F3F4"];

// Connections oxetane -> gem_dimethyl [label="Improves polarity\n & metabolic stability"]; oxetane -> carbonyl [label="Enhances metabolic\n stability"]; oxetane -> morpholine [label="Alternative vectors\n & pKa modulation"]; oxetane -> peptide_bond [label="Induces turns,\n improves stability"]; } "Versatility of the oxetane motif as a bioisostere."

Synthetic Strategies for the Incorporation of Oxetanes

The increasing application of oxetanes in drug discovery has spurred the development of robust synthetic methodologies for their preparation and incorporation into complex molecules.[17][18][19]

Classical Approaches:

-

Williamson Ether Synthesis: The intramolecular cyclization of 1,3-diols or their derivatives is a common method for forming the oxetane ring.[18]

-

Paternò–Büchi Reaction: The [2+2] photocycloaddition of a carbonyl compound and an alkene can yield oxetanes.[18]

Modern Methodologies:

-

From Oxetan-3-one: Oxetan-3-one is a versatile building block that can be readily functionalized to access a wide range of 3-substituted and 3,3-disubstituted oxetanes.[18][20] Nucleophilic additions to the carbonyl group or to Michael acceptors derived from oxetan-3-one are powerful strategies.[18]

-

Catalytic Methods: Recent advances include the development of catalytic enantioselective additions to oxetane Michael acceptors and gold-catalyzed cyclizations of propargylic alcohols to form oxetanes.[18][20]

Experimental Protocol: Synthesis of a 3-Amino-3-Aryloxetane

This protocol describes a representative synthesis of a 3-amino-3-aryloxetane via the addition of an organometallic reagent to an Ellman imine derived from oxetan-3-one, a method that has been successfully employed in medicinal chemistry campaigns.[20]

Step 1: Synthesis of N-(tert-Butylsulfinyl)oxetan-3-imine

-

To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at 0 °C, add (R)-2-methylpropane-2-sulfinamide (1.1 eq).

-

Add titanium(IV) ethoxide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the addition of brine and filter through celite.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(tert-butylsulfinyl)oxetan-3-imine.

Step 2: Rhodium-Catalyzed 1,2-Addition of an Arylboroxine

-

To a flame-dried flask under an inert atmosphere, add the N-(tert-butylsulfinyl)oxetan-3-imine (1.0 eq), the desired arylboroxine (1.2 eq), and [Rh(cod)Cl]₂ (0.05 eq).

-

Add a mixture of 1,4-dioxane and water (10:1 v/v).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection of the Sulfinamide

-

Dissolve the crude product from Step 2 in methanol.

-

Add a solution of HCl in 1,4-dioxane (4.0 M, 3.0 eq) at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by preparative HPLC or crystallization to yield the desired 3-amino-3-aryloxetane hydrochloride salt.

dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Oxetan-3-one", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Step 1:\nCondensation with\nEllman's Amide"]; intermediate1 [label="N-(tert-Butylsulfinyl)\noxetan-3-imine", shape=box]; step2 [label="Step 2:\nRh-catalyzed\n1,2-Addition"]; intermediate2 [label="Protected\n3-Amino-3-aryloxetane", shape=box]; step3 [label="Step 3:\nAcidic\nDeprotection"]; end [label="3-Amino-3-aryloxetane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> end; } "Synthetic workflow for 3-amino-3-aryloxetanes."

Case Studies in Drug Discovery: The Oxetane in Action

The true value of the oxetane motif is best illustrated through its successful application in drug discovery programs, where its incorporation has led to the identification of clinical candidates with improved properties.

Case Study 1: PF-06821497 - An EZH2 Inhibitor In the development of inhibitors for the enhancer of zeste homologue 2 (EZH2), the lead compound suffered from poor metabolic stability and low aqueous solubility.[4][21] It was hypothesized that replacing a dimethylisoxazole group with a more sp³-rich scaffold would improve these properties.[4][21] The introduction of a methoxymethyl-oxetane substituent resulted in a compound with an optimal LogD of 1.9, drastically improved metabolic and solubility profiles, and a better fit into the target protein's binding pocket.[4][21]

Case Study 2: GDC-0349 - An mTOR Inhibitor During the optimization of mTOR inhibitors, the oxetane moiety was incorporated to modulate the physicochemical properties of the lead series.[1] In the clinical candidate GDC-0349, the oxetane serves to fine-tune the drug-like properties of the molecule, contributing to its favorable pharmacokinetic profile.[1]

Case Study 3: Lanraplenib - A SYK Inhibitor In the development of the spleen tyrosine kinase (SYK) inhibitor lanraplenib, a late-stage optimization campaign was undertaken to improve the ADME properties of a precursor molecule.[21] Replacing a morpholine ring with a 4-ethyl-piperazine improved metabolic stability but led to poor T-cell versus B-cell selectivity due to increased basicity.[21] The introduction of an oxetane on the 4-position of the piperazine ring reduced the basicity, thereby doubling the selectivity, while maintaining the enhanced metabolic stability and high solubility.[21]

Potential Liabilities and Future Directions

Despite the numerous advantages of the oxetane motif, it is not without its challenges. The ring strain that contributes to some of its favorable properties can also render it susceptible to ring-opening under harsh acidic conditions, although 3,3-disubstituted oxetanes are generally more stable.[4][14] The synthetic accessibility of certain substituted oxetanes can also be a hurdle, though significant progress has been made in this area.[4][5]

Looking forward, the oxetane ring is poised to become an even more integral part of the medicinal chemist's toolbox. The development of new synthetic methods will continue to expand the diversity of accessible oxetane-containing building blocks.[18] Furthermore, a deeper understanding of the metabolic fate of oxetanes, particularly their interaction with enzymes like mEH, will enable more precise control over the pharmacokinetic profiles of drug candidates.[11] The exploration of fluorinated oxetanes also holds great promise for further fine-tuning of physicochemical properties.[22]

Conclusion

The oxetane motif has transitioned from a synthetic curiosity to a validated and valuable tool in modern drug discovery.[5] Its ability to serve as a bioisostere for common functional groups like gem-dimethyl and carbonyl moieties, coupled with its profound and positive impact on key drug-like properties such as solubility, metabolic stability, and basicity, has cemented its role in the optimization of lead compounds. As demonstrated by its presence in numerous clinical candidates, the strategic incorporation of the oxetane ring represents a powerful approach to addressing the multifaceted challenges of drug design and development.

References

- 3-Oxetanone: A Modern Bioisostere to Enhance Drug-like Properties - Benchchem. (URL: )

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. (URL: [Link])

- Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. (URL: )

-

de la Torre, D. J., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12534–12555. (URL: [Link])

-

de la Torre, D. J., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. (URL: [Link])

- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. (URL: )

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (URL: [Link])

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. (URL: [Link])

- Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery - Benchchem. (URL: )

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - NIH. (URL: [Link])

-

Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC. (URL: [Link])

-

Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. (URL: [Link])

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF. ResearchGate. (URL: [Link])

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. (URL: [Link])

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed. (URL: [Link])

-

Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways | Request PDF. ResearchGate. (URL: [Link])

- Application of Bioisosteres in Drug Design. (URL: )

-

Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (URL: [Link])

-

Impact of oxetane core on the physicochemical profile of drugs. - ResearchGate. (URL: [Link])

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. (URL: [Link])

-

Oxetanes as Unique Building Blocks in Medicinal Chemistry. J-Stage. (URL: [Link])

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. (URL: [Link])

-

Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net. (URL: [Link])

-

Carbonyl Bioisosteres - Cambridge MedChem Consulting. (URL: [Link])

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry. ACS Publications. (URL: [Link])

-

Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (URL: [Link])

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. | Semantic Scholar. (URL: [Link])

-

Oxetanes in Drug Discovery Campaigns - Semantic Scholar. (URL: [Link])

-

Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 12. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. news-medical.net [news-medical.net]

The Strategic Incorporation of Oxetan-3-amine Hydrochloride in Fragment-Based Drug Discovery

A Technical Guide for Drug Development Professionals

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds.[1][2] This approach relies on screening low molecular weight fragments (typically <300 Da) that, despite their weak initial binding affinities, exhibit high ligand efficiency.[1][3][4] Once identified, these fragments serve as starting points for optimization into potent and selective drug candidates. Within the vast chemical space available for fragment library design, small, saturated heterocycles have garnered significant attention. Among these, the oxetane motif, and specifically oxetan-3-amine hydrochloride, has emerged as a particularly valuable building block.[5][6][7] This guide provides an in-depth technical overview of the strategic use of this compound in FBDD, from its fundamental physicochemical advantages to its practical application in screening and hit-to-lead campaigns.

The Oxetane Motif: A Bioisostere with Superior Physicochemical Properties

The four-membered oxetane ring is a versatile structural motif that has gained prominence in medicinal chemistry as a bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyl functionalities.[8][9][10] Its incorporation into small molecules can lead to profound and beneficial changes in their physicochemical properties, which are critical for drug development.[9][11]

1.1. Enhancing Aqueous Solubility and Reducing Lipophilicity:

A primary challenge in drug discovery is achieving a balance between potency and favorable pharmacokinetic properties. The introduction of an oxetane ring can significantly enhance the aqueous solubility of a compound.[9][12] This is attributed to the polar nature of the cyclic ether, which can act as a hydrogen bond acceptor.[12] Replacing a lipophilic gem-dimethyl group with an oxetane can increase solubility by orders of magnitude while maintaining or even improving metabolic stability.[9]

1.2. Improving Metabolic Stability:

The oxetane ring is generally more metabolically robust compared to other functionalities.[8][9] Its incorporation can block sites of oxidative metabolism, leading to a more favorable pharmacokinetic profile.[10]

1.3. Modulating Basicity:

The electron-withdrawing nature of the oxetane's oxygen atom can influence the basicity (pKa) of nearby amine groups.[10] This modulation is a critical tool for medicinal chemists to fine-tune the ionization state of a molecule at physiological pH, which in turn affects its permeability, solubility, and target engagement. The use of oxetan-3-amine as a hydrochloride salt further enhances its water solubility, making it highly suitable for biological assays.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 491588-41-1 | [13][14][15] |

| Molecular Formula | C₃H₈ClNO | [15] |

| Molecular Weight | 109.56 g/mol | [13][16] |

| Appearance | Solid | [14][17] |

| Solubility | Soluble in water | |

| LogP | -0.2343 | |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [13] |

Integrating this compound into the FBDD Workflow

The successful application of this compound in FBDD requires a systematic and well-designed workflow. This process begins with the creation of a diverse fragment library and proceeds through screening, hit validation, and optimization.[2][18]

Figure 1: A generalized workflow for Fragment-Based Drug Discovery incorporating oxetane-based fragments.

2.1. Fragment Library Design and Preparation:

The initial step involves the design and synthesis of a diverse library of low molecular weight fragments.[1][6] Incorporating this compound and its derivatives into this library provides access to novel chemical space with advantageous physicochemical properties.[6][19][20] The synthesis of such fragments is achievable through various established methodologies.[6][8][19][20]

2.2. Primary Screening Methodologies:

Due to the weak binding affinities of fragments, highly sensitive biophysical techniques are required for primary screening.[21][22]

2.2.1. Surface Plasmon Resonance (SPR):